
N-(2-aminophenyl)-N'-phenylurea
Overview
Description
N-(2-aminophenyl)-N’-phenylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an aminophenyl group and a phenyl group attached to the urea moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
It’s suggested that similar compounds may interact with their targets through membrane perturbation and intracellular actions . The compound may bind to its target, causing conformational changes that affect the target’s function .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in cell proliferation and apoptosis
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability and are metabolized by various enzymes in the body
Result of Action
Similar compounds have shown potent antiproliferative activities against various cancer cell lines
Biochemical Analysis
Biochemical Properties
N-(2-aminophenyl)-N’-phenylurea has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory activity against Bcr-Abl and HDAC1, two enzymes involved in cancer development . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
The effects of N-(2-aminophenyl)-N’-phenylurea on cells are significant. It has been shown to have potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This compound influences cell function by impacting cell signaling pathways and gene expression, particularly those related to cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of N-(2-aminophenyl)-N’-phenylurea involves its binding interactions with biomolecules and its influence on gene expression. As a histone deacetylase (HDAC) inhibitor, it can alter the acetylation state of histones, thereby influencing gene expression . Additionally, it can inhibit the function of the Bcr-Abl enzyme, thereby affecting cell signaling pathways .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function, particularly in terms of its antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Aromatic Substitution Reaction:
Starting Materials: Aniline and phenyl isocyanate.
Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Procedure: Aniline is reacted with phenyl isocyanate to form N-(2-aminophenyl)-N’-phenylurea through a nucleophilic addition-elimination mechanism.
-
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis of N-(2-aminophenyl)-N’-phenylurea can be performed in a batch reactor where the reactants are mixed and allowed to react under controlled conditions.
Continuous Process: Alternatively, a continuous flow reactor can be used to produce the compound on a larger scale, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidation of N-(2-aminophenyl)-N’-phenylurea can lead to the formation of corresponding nitroso or nitro derivatives.
-
Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an inert solvent such as tetrahydrofuran under anhydrous conditions.
Products: Reduction can yield amine derivatives by reducing the urea moiety.
-
Substitution:
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Typically performed in an inert solvent at low temperatures.
Products: Substitution reactions can introduce halogen atoms into the aromatic ring, forming halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N-(2-aminophenyl)-N’-phenylurea can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmacological Activity: Research has shown that N-(2-aminophenyl)-N’-phenylurea exhibits anti-inflammatory and anticancer properties, making it a promising compound for therapeutic applications.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other advanced materials due to its unique chemical properties.
Comparison with Similar Compounds
N-(2-aminophenyl)-benzamide: Similar in structure but with a benzamide moiety instead of a urea moiety.
N-(2-aminophenyl)-thiazole: Contains a thiazole ring, offering different chemical and biological properties.
N-(2-aminophenyl)-pyrrole: Features a pyrrole ring, which can influence its reactivity and applications.
Uniqueness:
Chemical Structure: The presence of both aminophenyl and phenyl groups attached to the urea moiety provides unique reactivity and binding properties.
Applications: Its diverse applications in catalysis, enzyme inhibition, and material science distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(2-aminophenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,14H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAKVLZLSFROSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403261 | |
| Record name | N-(2-aminophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57709-64-5 | |
| Record name | N-(2-aminophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


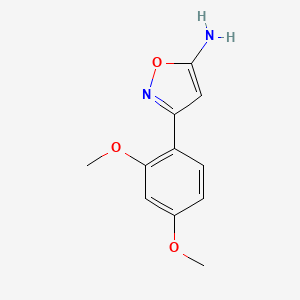

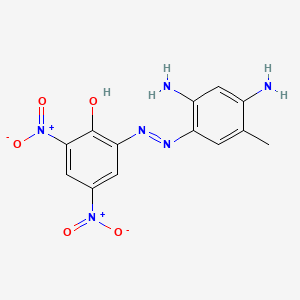
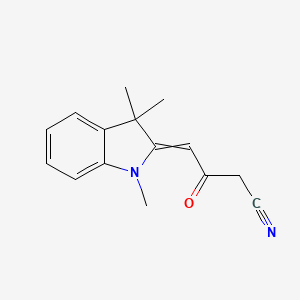
![2-[(2-Isopropylphenoxy)methyl]oxirane](/img/structure/B1622630.png)


![3-Chlorothieno[2,3-b]thiophene-2-carbonyl chloride](/img/structure/B1622637.png)
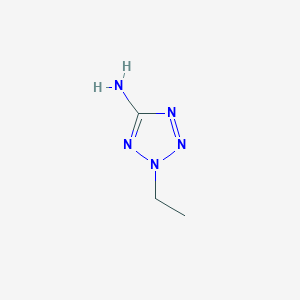
![ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1622639.png)
![[D-Ala6, N-Me-Leu7]-LH-RH](/img/structure/B1622640.png)
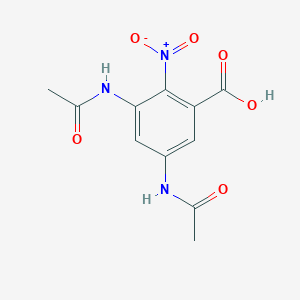
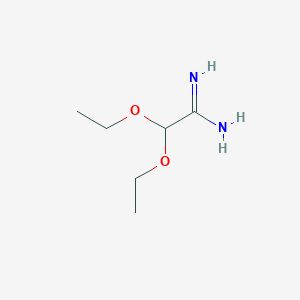
![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)
